4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine
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Description
4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine is a useful research compound. Its molecular formula is C8H11ClN4 and its molecular weight is 198.65 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine” are currently unknown. This compound is a chemical intermediate and its biological targets may depend on the specific context in which it is used .
Mode of Action
Like other pyrimidine derivatives, it may interact with various enzymes and receptors in the body, influencing their function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine” are not well-studied. As a small molecule, it is likely to be absorbed in the gastrointestinal tract if taken orally. Its distribution, metabolism, and excretion would depend on its chemical properties and the specific biological context .
Result of Action
Its effects would depend on its specific targets and the biochemical pathways it influences .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates. These interactions can modulate the activity of the kinases, thereby affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell growth and differentiation. By modulating this pathway, this compound can impact cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it may inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and organ dysfunction .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, it may inhibit or activate enzymes involved in nucleotide metabolism, thereby influencing the synthesis and degradation of nucleotides .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. The compound can be actively transported across cell membranes by specific transporters, and it may bind to intracellular proteins that facilitate its distribution to various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Properties
IUPAC Name |
4-chloro-6-pyrrolidin-1-ylpyrimidin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-6(10)8(12-5-11-7)13-3-1-2-4-13/h5H,1-4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBSHFZMWYKLPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=NC=N2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360165 |
Source
|
Record name | 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626217-76-3 |
Source
|
Record name | 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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